molecular formula C12H5NO5 B047068 3-Nitro-1,8-naphthalic anhydride CAS No. 3027-38-1

3-Nitro-1,8-naphthalic anhydride

Cat. No.: B047068
CAS No.: 3027-38-1
M. Wt: 243.17 g/mol
InChI Key: FLFLZYYDLIKGJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Nitro-1,8-naphthalic anhydride typically involves the nitration of naphthalic anhydride. One common method includes the use of sodium nitrate in concentrated sulfuric acid to introduce the nitro group at the 3-position of the naphthalene ring . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained with high yield. Industrial production methods may involve similar nitration processes, often optimized for large-scale production .

Mechanism of Action

Biological Activity

3-Nitro-1,8-naphthalic anhydride (3-NNA) is an organic compound with significant biological activity, particularly in the field of cancer research. This article explores its biological mechanisms, synthesis, and applications based on diverse scientific literature.

Chemical Overview

  • Molecular Formula : C₁₂H₅NO₅
  • Molecular Weight : 243.17 g/mol
  • CAS Number : 3027-38-1

3-NNA is primarily used as a precursor in the synthesis of various naphthalimide derivatives, which have been shown to exhibit potent anticancer properties.

Biochemical Pathways

3-NNA interacts with various biomolecules and is involved in several biochemical pathways. Its derivatives are known for their ability to induce apoptosis in cancer cells through mechanisms such as:

  • DNA Damage Induction : Compounds derived from 3-NNA have been shown to cause DNA damage, leading to cell death in cancerous cells .
  • Inhibition of Demethylase Activity : Notably, some derivatives inhibit the fat mass and obesity-associated protein (FTO), which plays a role in cancer progression .

Cellular Effects

Research indicates that 3-NNA and its derivatives can influence cellular functions significantly:

  • Cytotoxicity : Various studies report that 3-NNA derivatives exhibit cytotoxic effects on human cancer cell lines, with IC₅₀ values often below 10 µM .
  • Autophagic Cell Death : Certain compounds derived from 3-NNA induce autophagy in cells, contributing to their anticancer effects .

Synthesis and Derivatives

The synthesis of 3-NNA typically involves the nitration of naphthalic anhydride. The process can be summarized as follows:

  • Nitration : Naphthalic anhydride is treated with a mixture of concentrated sulfuric acid and sodium nitrate to introduce the nitro group at the 3-position.
  • Purification : The product is then purified through crystallization or chromatography.

Derivatives of 3-NNA include various functionalized naphthalimides that enhance biological activity. For instance, modifications at the 3-position have been shown to improve anticancer potency .

Anticancer Activity

A series of studies have demonstrated the potential of 3-NNA derivatives as antitumor agents:

  • A study investigated the cytotoxicity of naphthalimide derivatives against A549 lung cancer cells, revealing that compounds with a nitro group at the 3-position exhibited higher activity (IC₅₀ ≈ 2.8 µM) compared to other substituents .
CompoundIC₅₀ (µM)Mechanism
ANF4.3 - 9.5DNA damage induction
MAF1.5 - 3.4FTO inhibition
Compound 1 (Nitro)2.8Autophagy induction
Compound 7 (Tertiary amine)Higher than primary aminesEnhanced cytotoxicity

Fluorescent Probes

Research also highlights the use of 3-NNA derivatives as fluorescent probes for biological imaging due to their favorable optical properties . These compounds can be utilized in live-cell imaging and tracking cellular processes.

Q & A

Basic Research Questions

Q. What are the optimized laboratory synthesis routes for 3-Nitro-1,8-naphthalic anhydride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nitration of acenaphthene, followed by oxidation and reduction steps. Key optimizations include:

  • Nitration : Use concentrated nitric acid at controlled temperatures (0–5°C) to minimize byproducts.

  • Oxidation : Employ CrO₃ in acetic acid under reflux (110–120°C) to convert intermediates to the anhydride form.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or Fe/HCl systems can reduce nitro groups to amino derivatives.
    Yield improvements (up to 56–90%) are achieved by adjusting solvent polarity, stoichiometry, and reaction time .

    Step Conditions Yield Range Key Reference
    NitrationHNO₃, 0–5°C, 2 h70–85%
    OxidationCrO₃, acetic acid, reflux65–75%
    ReductionPd/C, H₂ (1 atm), ethanol, 24 h80–90%

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and nitro group positioning .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 374.1494) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages (deviation <0.3%) .
  • Thermal Analysis : Melting point consistency (226–229°C) and DSC for decomposition profiles .

Q. What are the standard protocols for functionalizing this compound into fluorescent derivatives?

  • Methodological Answer : Common strategies include:

  • Acylation : React with amines (e.g., 3-picolylamine) in acetic acid under reflux to form naphthalimides .
  • Nucleophilic Substitution : Replace nitro groups with amino or alkoxy groups via SNAr mechanisms, using polar aprotic solvents (DMSO, DMF) .
  • Diels-Alder Reactions : Utilize electron-deficient dienophiles for polymer backbone integration .

Advanced Research Questions

Q. How do solvent polarity and nucleophilicity influence substitution reactions of this compound in fluorescent probe design?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMSO, acetonitrile) enhance SNAr reactivity by stabilizing transition states. Methoxy ethanol improves solubility for bulky amines .
  • Nucleophile Selection : Primary amines (e.g., laurylamine) yield higher substitution rates than secondary amines due to steric hindrance .
  • Kinetic Monitoring : Use in situ FT-IR to track nitro group displacement and optimize reaction time (typically 4–6 h) .

Q. What strategies resolve contradictions in fluorescence quantum yield data for this compound derivatives?

  • Methodological Answer :

  • Auxochrome Analysis : Electron-donating groups (e.g., -NH₂) redshift emission but may quench fluorescence via intramolecular charge transfer (ICT). Validate using time-resolved fluorescence spectroscopy .
  • Environmental Factors : Control pH (e.g., ammonia buffer) to avoid protonation-induced quenching .
  • Computational Modeling : DFT calculations predict HOMO-LUMO gaps and validate experimental Stokes shifts .

Q. How can this compound be integrated into supramolecular systems for ratiometric sensing?

  • Methodological Answer :

  • Host-Guest Design : Couple with Rhodamine 6G or PAMAM dendrimers via amide linkages. FRET efficiency is tuned by spacer length (e.g., ethylene glycol units) .
  • pH Sensitivity : Incorporate morpholino groups for reversible protonation-dependent emission shifts (Δλ = 50–70 nm) .
  • Validation : Titration with HCl/NaOH (0.1–12 pH range) and monitor ratiometric (I₄₅₀/I₅₈₀) changes .

Q. Key Data Contradictions and Resolutions

  • Issue : Varied fluorescence lifetimes (τ) in nitro-to-amino derivatives (τ = 2–8 ns).
    • Resolution : Steric hindrance from substituents (e.g., lauryl chains) reduces non-radiative decay. Use single-crystal XRD to correlate packing density with τ .
  • Issue : Conflicting reports on nitro group reducibility (Fe/HCl vs. catalytic hydrogenation).
    • Resolution : Catalytic methods (Pd/C) avoid acidic byproducts, preserving anhydride integrity .

Properties

IUPAC Name

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFLZYYDLIKGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184360
Record name Naphthalic anhydride, 3-nitro-
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Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-38-1
Record name 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=3027-38-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalic anhydride, 3-nitro-
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Record name 3027-38-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalic anhydride, 3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Synthesis routes and methods

Procedure details

To a solution of 1,8-naphthalic anhydride (25 g, 0.13 mol) in conc. H2SO4 (100 mL) was added dropwise a solution of conc. HNO3 (7.85 g, 0.13 mol) in conc. H2SO4 (25 mL) at 0° C. After the addition was complete, the resulting mixture was allowed to warm to RT, stirred for 90 min and then poured into ice-H2O. The solid was filtered by suction, washed with H2O, and re-crystallized from glacial AcOH to yield 3-nitro-1,8-naphthalic anhydride (24.5 g). 1H NMR (300 MHz, CDCl3): δ 9.11 (s, 1H), 9.06 (s, 1H), 8.58 (d, J=7.5 Hz, 1H), 8.43 (d, J=7.8 Hz, 1H), 7.82 (t, J=7.8 Hz, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Nitro-1,8-naphthalic anhydride
3-Nitro-1,8-naphthalic anhydride
3-Nitro-1,8-naphthalic anhydride
3-Nitro-1,8-naphthalic anhydride
3-Nitro-1,8-naphthalic anhydride
3-Nitro-1,8-naphthalic anhydride

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